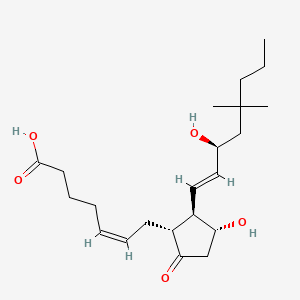

17,17-Dimethylprostaglandin E2

Description

Contextualization within Prostaglandin (B15479496) E2 Biology

Prostaglandin E2 is one of the most abundant and biologically active prostaglandins (B1171923) in the body, synthesized from arachidonic acid by the actions of cyclooxygenase (COX) and prostaglandin E synthase enzymes. wikipedia.orgpnas.org It exerts its pleiotropic effects by binding to four distinct G-protein-coupled receptors: EP1, EP2, EP3, and EP4. iu.eduashpublications.orgstemcell.com These receptors are distributed differently across various tissues and can trigger opposing intracellular signaling cascades, which accounts for the multifaceted and sometimes contradictory roles of PGE2. iu.eduallenpress.com

PGE2 is a key mediator of inflammation and fever. iu.edu In the immune system, it can regulate the function of lymphocytes, such as by suppressing the formation of B lymphocytes into antibody-secreting cells. wikipedia.org It also plays a critical role in hematopoiesis, the process of blood cell formation. Research has shown that PGE2 can stimulate the proliferation and self-renewal of hematopoietic stem cells (HSCs), which is crucial for the maintenance of the blood system. iu.eduashpublications.orgnih.gov Furthermore, PGE2 has significant effects on smooth muscle, causing vasodilation or vasoconstriction depending on the receptor subtype activated, and plays a protective role in the gastrointestinal tract. ontosight.aiwikipedia.org The inherent instability and rapid metabolic inactivation of natural PGE2 in vivo, however, limit its utility as an experimental probe.

Significance of Structural Modifications for Enhanced Research Utility

The chemical structure of 17,17-Dimethylprostaglandin E2 is characterized by the addition of two methyl groups at the 17th carbon position on the omega side chain of the PGE2 molecule. ontosight.ai This specific modification is not arbitrary; it is a deliberate structural alteration designed to overcome the primary limitations of using native PGE2 in experimental settings. This enhancement in its molecular stability and potency makes it a more reliable and effective research compound. ontosight.ai

The dimethyl modification significantly increases the molecule's stability and biological potency compared to its natural counterpart. ontosight.ai This enhanced activity has been demonstrated in various experimental models, particularly in the field of hematology. Studies using the dimethylated analogue have shown it can potently increase the number of hematopoietic stem cells (HSCs) in vertebrate models. nih.gov In vitro experiments on human cord blood cells demonstrated that treatment with the dimethylated analogue led to decreased apoptosis, increased HSC proliferation, and a significant increase in total hematopoietic colony formation. nih.gov

This increased potency is linked to its ability to robustly activate downstream signaling pathways. For instance, dmPGE2 functions through the EP2 and EP4 receptors to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn upregulates genes involved in cell homing (e.g., CXCR4), proliferation, and survival (e.g., Survivin). ashpublications.orgashpublications.org The ability to sustain these signals due to enhanced stability allows for more pronounced and observable effects in experimental systems.

| Experimental System | Observed Effect | Key Pathway/Mechanism | Reference |

|---|---|---|---|

| Human Cord Blood (hCB) CD34+ Cells (in vitro) | Significantly increased total hematopoietic colony formation and decreased apoptosis. | Elevated cAMP activity. | nih.gov |

| Murine and Human CD34+ Umbilical Cord Blood (UCB) Cells | Increased expression of CXCR4 and Survivin. | Enhanced SDF-1α/CXCR4 signaling and inhibition of apoptosis. | ashpublications.org |

| Zebrafish, Murine, and Nonhuman Primate Models | Enhanced hematopoietic engraftment of HSCs. | Modulation of the Wnt signaling pathway, cell proliferation, and apoptosis. | nih.govashpublications.org |

| Rat Gastric Mucosa | Enhanced sulfation of mucus glycoprotein. | Competitive enhancement of sulfotransferase activity. | nih.gov |

A primary reason for the short biological half-life of endogenous PGE2 is its rapid catabolism by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.gov This enzyme catalyzes the oxidation of the 15-hydroxyl group, rendering the prostaglandin inactive. The structural modification at the omega chain in dimethylated analogues is specifically designed to hinder this metabolic process. caymanchem.comlipidmaps.org

Research on the closely related compound, 16,16-dimethyl PGE2, demonstrates this principle clearly. It is a competitive inhibitor of 15-PGDH but is not a substrate for the enzyme. caymanchem.comlipidmaps.org This resistance to enzymatic degradation results in a significantly prolonged half-life in vivo. caymanchem.comlipidmaps.org The strategic placement of the two methyl groups near the site of oxidation sterically blocks the enzyme's access, thereby preserving the compound's biological activity for a longer duration. This property is crucial for research applications, as it allows for sustained signaling and makes it possible to study the long-term effects of PGE2 pathway activation without the need for continuous administration, which would be necessary with natural PGE2. The suppression of 15-PGDH itself is a hallmark of certain diseases, such as pancreatic cancer, leading to elevated PGE2 levels that promote tumorigenesis. nih.govnih.gov The use of a degradation-resistant analogue like this compound allows researchers to mimic this state of sustained PGE2 signaling to better understand its pathological consequences.

Structure

2D Structure

3D Structure

Properties

CAS No. |

80003-50-5 |

|---|---|

Molecular Formula |

C22H36O5 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5,5-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C22H36O5/c1-4-13-22(2,3)15-16(23)11-12-18-17(19(24)14-20(18)25)9-7-5-6-8-10-21(26)27/h5,7,11-12,16-18,20,23,25H,4,6,8-10,13-15H2,1-3H3,(H,26,27)/b7-5-,12-11+/t16-,17-,18-,20-/m1/s1 |

InChI Key |

JQICXPHYGHAQCO-SWKZIXBFSA-N |

SMILES |

CCCC(C)(C)CC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

Isomeric SMILES |

CCCC(C)(C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O |

Canonical SMILES |

CCCC(C)(C)CC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

Synonyms |

17,17-dimethyl-PGE2 17,17-dimethylprostaglandin E2 |

Origin of Product |

United States |

Mechanistic Investigations of 17,17 Dimethylprostaglandin E2 Activity

Prostanoid Receptor Interaction Profiles

The biological effects of synthetic PGE2 analogs are dictated by their binding affinity and activation profile across the four E-prostanoid (EP) receptor subtypes: EP1, EP2, EP3, and EP4. abcam.com These receptors are distributed differently across various tissues and are coupled to distinct intracellular signaling pathways, leading to a wide range of physiological responses.

Differential Receptor Activation and Specificity (e.g., EP2, EP3, EP4 vs. EP1)

The functional outcomes of dmPGE2 administration highlight a differential activation profile, with a predominant reliance on EP2, EP3, and EP4 receptors over EP1. For instance, in preventing intestinal lesions, the effects of dmPGE2 can be mimicked by selective agonists for EP3 and EP4 receptors. nih.gov Experiments using knockout mice have provided clear evidence for this specificity; the protective action of dmPGE2 was observed in wild-type and EP1 receptor knockout mice, but not in mice lacking EP3 receptors. nih.gov

This differential activity is crucial for its therapeutic potential. The EP2 and EP4 receptors are coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govstemcell.com In contrast, the EP1 receptor is coupled to Gq proteins, activating phospholipase C, while the EP3 receptor is typically coupled to Gi proteins, which inhibit adenylyl cyclase. nih.govnih.gov The ability of dmPGE2 to strongly engage EP3 and EP4 receptors allows it to mediate complex biological processes such as enhancing hematopoietic stem cell survival and proliferation. nih.govscilit.com

Ligand Binding Studies and Receptor Selectivity

Ligand binding studies have provided quantitative data on the affinity of various PGE2 analogs for the different EP receptor subtypes. These studies help to explain the observed selectivity in functional assays. For example, the relative affinity of ligands for the mouse EP2 receptor shows that PGE2 and PGE1 bind with the highest affinity, followed by 16,16-dimethyl-PGE2. nih.gov A similar rank order is observed for the human EP2 receptor. nih.gov For the mouse EP4 receptor, 16,16-dimethyl-PGE2 shows a high affinity, comparable to PGE2 and PGE1. nih.gov The EP1 receptor generally shows the least affinity for PGE2 among the subtypes. nih.gov A compound designed with a different modification, 17-phenyl trinor PGE2, is noted as a selective agonist for the EP1 receptor. nih.gov

Table 1: Relative Binding Affinity of Prostaglandin (B15479496) Analogs to EP Receptors

| Receptor Subtype | Species | Ligand Rank Order of Affinity | Reference |

|---|---|---|---|

| Mouse EP2 | Mouse | PGE1, PGE2 > 16,16-dimethyl-PGE2 > 11-deoxy-PGE1 > butaprost | nih.gov |

| Human EP2 | Human | PGE2 > PGE1 > 16,16-dimethyl-PGE2 > 11-deoxy-PGE1 | nih.gov |

| Mouse EP4 | Mouse | PGE2, PGE1 > 11-deoxy-PGE1, 16,16-dimethyl-PGE2, misoprostol | nih.gov |

Intracellular Signal Transduction Cascades

The interaction of 17,17-Dimethylprostaglandin E2 and its analogs with EP receptors triggers specific intracellular signaling cascades that mediate the ultimate cellular response. The primary pathways involved are those mediated by cyclic adenosine monophosphate (cAMP) and protein kinase C (PKC).

Cyclic Adenosine Monophosphate (cAMP)-Mediated Pathways

Activation of EP2 and EP4 receptors by PGE2 and its analogs directly stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. nih.gov This enzyme catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger. Increased intracellular cAMP levels, in turn, activate Protein Kinase A (PKA). nih.govmdpi.com

This cAMP/PKA signaling axis is central to many of the effects of dmPGE2. For example, PGE2, acting through EP2 and EP4 receptors, has been shown to increase intracellular cAMP, which can resensitize leukemia cells to certain treatments. nih.gov In T cells, PGE2 uses the EP2 and EP4 receptors and cAMP pathways to promote the differentiation of pro-inflammatory Th17 cells. stemcell.com Research on a dmPGE2 analog showed that it induced a dose-dependent increase in cAMP, an effect that was diminished by the activation of PKC, suggesting a potential for cross-talk between signaling pathways. nih.gov Functional pathway analysis in hematopoietic stem cells suggests that the EP4 receptor, a key target for dmPGE2, signals primarily through a cAMP/PKA/CREB1 pathway to exert its protective effects. scilit.com

Protein Kinase C (PKC) Signaling Pathways

The Protein Kinase C (PKC) signaling pathway is primarily initiated by the activation of EP1 receptors. nih.gov Upon agonist binding, the EP1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG, along with calcium, activates members of the PKC family. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are crucial mediators of cellular processes such as proliferation, differentiation, and survival. Prostaglandin E2 (PGE2) and its analogs can activate these pathways. For instance, in primary mouse keratinocytes, PGE2 has been shown to rapidly induce the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and activate downstream signaling components including Ras, the MAPKs, and the Phosphatidylinositol-3-Kinase (PI3-K)/Akt pathway. nih.gov This activation of the EGFR/MAPK pathway is essential for PGE2-induced cell proliferation. nih.gov

Specifically, the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are key components of the MAPK pathway. nih.gov Their activation is linked to cell proliferation, transdifferentiation, and migration in various cell types, such as newborn rat lung fibroblasts. nih.gov PGE2 has been demonstrated to induce the expression of c-Fos, a component of the AP-1 transcription factor, through a signaling cascade involving cAMP, PKA, PI3K, and ultimately ERK. nih.gov The dimerization of ERK proteins is a critical step in this process, often facilitated by scaffold proteins like Kinase Suppressor of Ras (KSR1), which helps to assemble ERK dimers in the cytoplasm. nih.gov

Table 1: Key Research Findings on MAPK Pathway Activation

| Finding | Cell Type/Model | Reference |

|---|---|---|

| PGE2 activates EGFR-Ras-MAPK and Akt signaling pathways. | Primary mouse keratinocytes | nih.gov |

| PGE2-induced cell proliferation is blocked by an EGFR inhibitor. | Primary mouse keratinocytes | nih.gov |

| ERK1/2 activation promotes proliferation, transdifferentiation, and migration. | Newborn rat lung fibroblasts | nih.gov |

| PGE2 induces c-Fos expression via the PKA/PI3K/ERK pathway. | Dendritic cells | nih.gov |

| ERK dimerization is essential for regulating cell motility. | Mammary tumor cells | nih.gov |

Activation of Phospholipase C

While the provided search results focus heavily on the cAMP/PKA and MAPK pathways, the activation of Phospholipase C (PLC) is another important signaling route for G-protein coupled receptors, which prostaglandin receptors belong to. Although direct evidence for this compound activating PLC is not detailed in the provided snippets, the broader context of prostaglandin signaling suggests its potential involvement.

Modulation of Key Regulatory Proteins and Transcription Factors

The cellular response to this compound is ultimately executed by the modulation of specific regulatory proteins and transcription factors. These molecules integrate signals from upstream pathways and regulate the expression of target genes involved in a variety of cellular functions.

The cAMP response element-binding protein (CREB) is a key transcription factor activated by the cAMP/PKA pathway. PGE2 has been shown to stimulate cAMP production and the phosphorylation of CREB in primary mouse keratinocytes. nih.gov In human T lymphocytes, PGE2 treatment leads to a significant and rapid modulation of the CREB1 protein. nih.gov This activation is a critical step in mediating the effects of PGE2 on gene expression.

Nuclear receptor-related 1 protein (Nurr1) is a transcription factor crucial for the development and maintenance of dopaminergic neurons. nih.gov While direct induction of Nurr1 by this compound is not explicitly stated in the provided results, the interplay between inflammatory signaling and Nurr1 is well-established. nih.gov For instance, Nurr1 can suppress the expression of inflammatory genes in microglia and astrocytes. nih.gov Given that prostaglandins (B1171923) are key inflammatory mediators, a link between prostaglandin signaling and Nurr1 expression and activity is plausible. Studies have shown that overexpressing Nurr1 in neural stem cells can induce their differentiation into neurons, highlighting its role in neurogenesis and potential therapeutic applications in conditions like Parkinson's disease. nih.gov

Prostaglandin E2 has been shown to induce the expression of Early Growth Response Gene-1 (Egr-1) mRNA and protein. nih.gov This induction is mediated by the SAPK2/p38 MAPK pathway. nih.gov Egr-1, in turn, can play a regulatory role in the inflammatory response by, for example, suppressing the expression of tumor necrosis factor-alpha (TNF-α). nih.gov The upregulation of Egr-1 has also been observed in aged hematopoietic stem cells, where it is associated with a dysregulated inflammatory and leukemic program. nih.gov

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in inflammatory and immune responses. nih.gov Prostaglandin E2 signaling, particularly through the EP2 receptor, can cooperate with other inflammatory stimuli like TNF-α to activate NF-κB. nih.gov This leads to the synergistic induction of pro-inflammatory genes. nih.gov In the context of chronic lymphocytic leukemia, the HSP90 inhibitor 17-DMAG (a distinct compound from this compound) has been shown to inhibit NF-κB signaling by causing the depletion of the IKK protein, a key kinase in the NF-κB pathway. nih.govnih.gov This highlights the therapeutic potential of targeting the NF-κB pathway in certain diseases. nih.govnih.gov

Table 2: Modulation of Key Regulatory Proteins and Transcription Factors

| Regulatory Molecule | Effect of Prostaglandin E2 Signaling | Cell Type/Model | Reference |

|---|---|---|---|

| CREB1 | Activation/Modulation | Primary mouse keratinocytes, Human T lymphocytes | nih.govnih.gov |

| Nurr1 | Potential for indirect modulation via inflammatory pathways | Neural stem cells, Microglia, Astrocytes | nih.govnih.gov |

| Egr-1 | Induction of mRNA and protein expression | Human macrophages, Rheumatoid arthritis synovial fibroblasts | nih.gov |

| NF-κB | Activation in cooperation with other inflammatory stimuli | Macrophages | nih.gov |

p53 Pathway Modulation

Following a comprehensive review of available scientific literature, no direct research findings or mechanistic data were identified that specifically detail the modulation of the p53 pathway by the chemical compound This compound .

Studies on structurally related compounds, such as Prostaglandin E2 (PGE2) and 16,16-dimethyl PGE2, have indicated interactions with the p53 signaling cascade. For instance, research has shown that PGE2 can influence p53 expression through various cellular mechanisms, and the radioprotective effects of 16,16-dimethyl PGE2 have been linked to the inhibition of p53 activation. However, these findings are specific to those molecules and cannot be directly extrapolated to this compound.

Consequently, due to the absence of specific data for this compound, a detailed analysis, including research findings and data tables concerning its direct impact on the p53 pathway, cannot be provided at this time. Further research is required to elucidate the specific molecular interactions between this compound and the p53 pathway.

Biological Activities and Cellular/molecular Effects of 17,17 Dimethylprostaglandin E2 in Preclinical Models

Hematopoietic System Modulation

17,17-Dimethylprostaglandin E2 exerts a profound influence on the hematopoietic system, primarily by acting on hematopoietic stem cells to enhance their function and promote hematopoietic recovery. Preclinical studies have demonstrated that this compound can augment the regenerative potential of HSCs, a critical factor in the context of transplantation and recovery from myelosuppressive insults.

Regulation of Hematopoietic Stem Cell (HSC) Function

The compound's effects on HSCs are multifaceted, encompassing improvements in their ability to engraft, home to the bone marrow niche, proliferate, and survive. These regulatory activities collectively contribute to a more robust and efficient hematopoietic system.

Preclinical evidence strongly supports the role of this compound in enhancing the engraftment of HSCs following transplantation. nih.gov Studies in murine models have shown that a short ex vivo exposure of bone marrow cells to this compound can lead to a significant increase in the number of HSCs that successfully engraft and contribute to long-term hematopoiesis. nih.gov This enhancement is observed in various contexts, including transplantation of both young and aged HSCs, suggesting a broad applicability in improving transplantation outcomes.

In xenotransplantation models using human cord blood cells, treatment with this compound has been shown to enhance the engraftment of human HSCs in immunodeficient mice. nih.gov Furthermore, preclinical studies in non-human primates have demonstrated that autologous transplantation of CD34+ mobilized peripheral blood stem cells treated with the compound results in stable, long-term multilineage engraftment. nih.gov

Table 1: Effect of this compound on Hematopoietic Engraftment in Preclinical Models

| Model System | Cell Type | Treatment | Key Finding | Reference |

|---|---|---|---|---|

| Murine | Bone Marrow Cells | Ex vivo pulse with this compound | 2 to 4-fold increase in HSC number following transplantation. | nih.gov |

| Xenotransplantation (NOD/SCID mice) | Human Cord Blood (unfractionated and CD34+) | Ex vivo treatment with this compound | Enhanced rates of human CD45+ chimerism. | nih.gov |

| Non-human Primate | Autologous CD34+ Mobilized Peripheral Blood Stem Cells | Ex vivo treatment with this compound | Stable multilineage engraftment over one year post-infusion. | nih.gov |

| Murine (Aged) | Bone Marrow Cells from aged mice (25 months) | Ex vivo pulse with this compound | 27% average increase in chimerism in primary and secondary transplantation. | consensus.appresearchgate.net |

| Murine (Young) | Bone Marrow Cells from young mice (3 months) | Ex vivo pulse with this compound | 21% average increase in chimerism in primary and secondary transplantation. | consensus.appresearchgate.net |

The process of HSC homing to the bone marrow niche is a critical step for successful engraftment. This compound has been shown to positively modulate this process. The compound enhances HSC homing by upregulating the expression of the chemokine receptor CXCR4 on HSCs. nih.gov CXCR4 is crucial for the migration of HSCs towards its ligand, stromal cell-derived factor-1 (SDF-1), which is highly expressed in the bone marrow microenvironment. This enhanced migration facilitates the lodging of HSCs within their supportive niches. In vivo studies have confirmed that treatment with this prostaglandin (B15479496) analog leads to improved homing of HSCs to the bone marrow.

The bone marrow niche itself is a complex microenvironment composed of various cell types that regulate HSC function. While the direct effects of this compound on all niche components are still under investigation, it is known to enhance the microenvironmental response to injury, which can indirectly support HSC function and recovery. nih.gov

This compound has a demonstrable impact on the proliferation and self-renewal of HSCs. It stimulates quiescent HSCs to enter the cell cycle, a crucial step for hematopoietic reconstitution. nih.gov However, this proliferative signal does not appear to lead to exhaustion of the stem cell pool. Instead, it is associated with an enhancement of HSC self-renewal capacity, as evidenced by the sustained long-term repopulation in serial transplantation models. nih.gov

A key mechanism through which this compound enhances HSC function is by promoting their survival and protecting them from apoptosis (programmed cell death). nih.gov This anti-apoptotic effect is particularly beneficial in the context of hematopoietic injury, such as that caused by radiation or chemotherapy, where HSCs are highly susceptible to cell death. nih.gov

Preclinical studies have demonstrated that in vivo treatment with a long-acting analog of prostaglandin E2 can reverse the apoptotic program initiated by total body irradiation in a murine model. nih.gov This leads to a decrease in the loss of functional HSCs. nih.gov The anti-apoptotic effect is mediated, at least in part, through the upregulation of the inhibitor of apoptosis protein, Survivin. nih.gov Increased Survivin expression is associated with a reduction in intracellular active caspase-3, a key executioner of apoptosis. nih.gov

Table 2: Molecular and Cellular Effects of this compound on HSC Survival

| Parameter | Effect of this compound Treatment | Mechanism | Reference |

|---|---|---|---|

| HSC Apoptosis | Decreased | Upregulation of Survivin, reduction of active caspase-3. | nih.gov |

| Functional HSCs post-injury | Increased survival and preservation | Reversal of the apoptotic program initiated by injury. | nih.gov |

| Gene Expression | Altered expression of genes related to apoptosis. | Modulation of cAMP-mediated signaling. | nih.gov |

A significant therapeutic potential of this compound lies in its ability to accelerate hematopoietic recovery following myelosuppressive injury. nih.gov In preclinical models of radiation injury, treatment with this compound has been shown to hasten the recovery of peripheral blood cell counts, including neutrophils, platelets, and red blood cells. researchgate.netnih.gov

This accelerated recovery is a direct consequence of the compound's multifaceted effects on HSCs, including enhanced survival, proliferation, and engraftment. By preserving a larger pool of functional HSCs and promoting their regenerative activity, this compound facilitates a more rapid restoration of a healthy hematopoietic system. The compound also appears to enhance the bone marrow microenvironmental response to injury, further contributing to the recovery process. nih.gov For instance, it has been shown to increase the expression of cyclooxygenase-2 in the microenvironment and expand a subset of marrow macrophages that support hematopoiesis. nih.gov

Table 3: Impact of this compound on Hematopoietic Recovery After Injury in Murine Models

| Injury Model | Parameter Measured | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Sublethal Total Body Irradiation | Neutrophil Recovery | Accelerated | illinois.edu |

| Sublethal Total Body Irradiation | Platelet Recovery | Accelerated | illinois.edu |

| Sublethal Total Body Irradiation | Hemoglobin Levels | Reached normal levels by day 13 (vs. day 16 in controls). | nih.gov |

| Cytotoxic Injury (Cytarabine) | Apoptotic LSK (Lin-Sca-1+c-Kit+) cells | Significantly lower frequency of apoptotic cells. | nih.gov |

Differential Responses in Aged versus Young HSCs

The aging of the hematopoietic system is marked by a functional decline in hematopoietic stem cells (HSCs), which presents challenges for transplantation using cells from older donors. nih.goviu.edu Preclinical studies using 16,16-dimethyl prostaglandin E2 (dmPGE2), a stable analog of prostaglandin E2, have investigated whether this compound can enhance the function of aged HSCs compared to young HSCs.

In a key study, bone marrow cells from aged (25-month-old) and young adult (3-month-old) mice were treated with dmPGE2 before competitive serial transplantation. nih.govresearchgate.net The results indicated that dmPGE2 significantly enhanced the long-term repopulating capacity of HSCs from both age groups. nih.goviu.eduresearchgate.net Specifically, a 27% increase in chimerism was observed for aged grafts, and a 21% increase was seen for young grafts in primary and secondary transplantations, suggesting that the compound's beneficial effects are comparable in both young and old cells. nih.govresearchgate.net

Molecular analysis through RNA sequencing revealed that the transcriptional responses to dmPGE2 are largely similar in young and old HSCs. nih.goviu.edu Key signaling pathways related to CREB1 activation, cell survival, and homeostasis were upregulated in both groups. nih.goviu.eduresearchgate.net However, some age-related differences were noted in gene expression. DmPGE2 treatment significantly altered 230 genes in young HSCs (184 increased, 46 decreased) but only 112 genes in old HSCs (85 increased, 27 decreased). iu.edu Of these, 53 genes were commonly affected in both age groups. iu.edu Furthermore, the expression of the PGE2 receptor EP4 was found to be increased in aged HSCs at both the mRNA and surface protein levels. nih.goviu.eduresearchgate.net This suggests that while the fundamental response pathways to dmPGE2 are conserved during aging, the magnitude of the transcriptional response may differ. nih.goviu.edu

| Parameter | Young HSCs (3-month-old mice) | Aged HSCs (25-month-old mice) | Reference |

|---|---|---|---|

| Functional Enhancement (Increase in Chimerism) | 21% | 27% | nih.govresearchgate.net |

| Total Genes Significantly Affected | 230 | 112 | iu.edu |

| Common Significantly Affected Genes | 53 | iu.edu | |

| Key Molecular Pathways Activated | CREB1 activation, increased cell survival and homeostasis | nih.goviu.eduresearchgate.net | |

| EP4 Receptor Expression | Baseline | Increased at mRNA and protein levels | nih.goviu.edu |

Influence on Hematopoietic Progenitor Cell Differentiation

Prostaglandin E2 plays a significant role in directing the differentiation of hematopoietic progenitor cells, particularly in promoting the development of myeloid-derived suppressor cells (MDSCs). stemcell.comresearchgate.net MDSCs are a heterogeneous population of immature myeloid cells known for their potent immunosuppressive functions. nih.gov

Research has demonstrated that PGE2 can induce the differentiation of Gr1+CD11b+ MDSCs from bone marrow stem cells. stemcell.com This process is mediated through E-prostanoid (EP) receptors, with studies highlighting a key role for the EP2 receptor. stemcell.comresearchgate.net In preclinical models, mice lacking the EP2 receptor exhibited delayed tumor growth and a reduction in the number of MDSCs, underscoring the importance of this pathway in MDSC induction. stemcell.com Furthermore, PGE2 can block the typical differentiation of monocytes into dendritic cells, instead directing them toward a monocytic MDSC phenotype characterized by the expression of CD14+, CD33+, and CD34+. nih.gov This effect is driven by a positive feedback loop involving cyclooxygenase-2 (COX2), the key enzyme for PGE2 synthesis. nih.gov

| Condition | Effect on Gr1+CD11b+ Cell Population | Resulting T-Cell Suppression | Reference |

|---|---|---|---|

| PGE2 | Induces differentiation of MDSCs | Suppresses T-cell activation | researchgate.net |

| EP2 Agonist (Butaprost) | Induces differentiation of MDSCs | Suppresses T-cell activation | researchgate.net |

| EP2 Antagonist (AH6809) | Blocks PGE2-induced MDSC differentiation | N/A | researchgate.net |

| EP4 Antagonist (AH23848) | Partially blocks PGE2-induced MDSC differentiation | N/A | researchgate.net |

| Control (LPS) | Induces mature macrophages/dendritic cells | Not suppressive | researchgate.net |

Immunological and Inflammatory Pathway Regulation

Modulation of T-Cell Subsets and Function

Prostaglandin E2 is a well-documented modulator of T-cell function, primarily exerting an immunosuppressive effect on T-cell proliferation. nih.govnih.gov This inhibition occurs through a direct impact on T-cells at an early stage of the activation process. nih.gov When T-cells are activated, for instance through the crosslinking of the CD3-Ti complex, the simultaneous presence of PGE2 significantly suppresses their proliferation in a dose-dependent manner. nih.gov

The mechanism of this suppression involves several key steps. PGE2 inhibits the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation. nih.gov Concurrently, it reduces the expression of the IL-2 receptor on the surface of T-cells. nih.gov This dual action results in a decreased responsiveness to any available IL-2, ultimately leading to diminished proliferation. nih.gov It is important to note that PGE2 does not affect the IL-2-driven proliferation of T-cells that have already been activated, indicating its effect is specific to the initial activation phase. nih.gov This inhibitory effect is a direct action on T-cells and is not mediated through other cells like suppressor T-cells or accessory cells. nih.gov

| Target of PGE2 Action | Observed Effect | Functional Outcome | Reference |

|---|---|---|---|

| T-Cell Activation (Early Step) | Direct inhibitory effect | Decreased overall activation | nih.gov |

| Interleukin-2 (IL-2) Production | Inhibited | Suppressed T-cell proliferation | nih.gov |

| IL-2 Receptor Expression | Decreased | nih.gov | |

| Responsiveness to Exogenous IL-2 | Decreased | nih.gov |

Beyond suppressing proliferation, Prostaglandin E2 can influence the differentiation of naive T-helper (Th) cells into specific subsets, thereby polarizing the immune response. While the effects of PGE2 are complex and can vary depending on its concentration and the surrounding microenvironment, some studies indicate that it promotes a shift away from a Th1-type response and is beneficial for Th2 differentiation. nih.gov

The Th1/Th2 balance is critical for orchestrating appropriate immune responses. Th1 cells are primarily involved in cell-mediated immunity, characterized by the production of interferon-gamma (IFN-γ), while Th2 cells are central to humoral immunity. In some contexts, PGE2 at micromolar concentrations has been found to be inhibitory for Th1 differentiation. nih.gov This suppression of the Th1 pathway can indirectly favor the development and function of Th2 cells, thus polarizing the T-cell response towards a Th2 phenotype. nih.gov However, it is also noted that PGE2 can promote Th17 responses, indicating its role in T-cell polarization is multifaceted and context-dependent. nih.gov

Macrophage and Antigen-Presenting Cell Responses

The influence of this compound and its parent compound on macrophage and dendritic cell (DC) cytokine production is context-dependent. PGE2 is a potent inhibitor of lipopolysaccharide (LPS)-induced production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12) by macrophages. luc.edufrontiersin.org This inhibitory effect on TNF-α is rapid, with PGE2 capable of terminating ongoing TNF-α gene transcription within 15 minutes of application. frontiersin.org

However, the role of PGE2 in regulating IL-12 production by dendritic cells is more nuanced. While PGE2 can inhibit IL-12 production in some contexts, studies have also shown that in the absence of LPS, PGE2 can stimulate IL-12 production by human DCs, an effect that is synergistically enhanced by TNF-α. luc.edu This suggests that the impact of PGE2 on pro-inflammatory cytokine production is highly dependent on the specific stimulus and the type of antigen-presenting cell (APC) involved.

Emerging evidence suggests that PGE2 can modulate the antigen-presenting capacity of APCs. Some studies have reported that PGE2 can downregulate the expression of Major Histocompatibility Complex class II (MHC-II) molecules on dendritic cells. researchgate.net This reduction in MHC-II expression could potentially impair the ability of DCs to present antigens to CD4+ T cells, thereby attenuating T cell-mediated immune responses. researchgate.net However, other studies have found that PGE2 does not significantly alter the expression of class II MHC and costimulatory molecules on DCs derived from monocytes. uni-konstanz.de The presence of PGE2 during DC differentiation has been shown to result in a selective attenuation of the ERK signaling pathway, leading to decreased IL-23 production without a significant change in IL-12 production or the surface expression of MHC-II (I-Ab). nih.gov

Efferocytosis, the clearance of apoptotic cells by phagocytes such as macrophages, is a critical process for maintaining tissue homeostasis and resolving inflammation. The ingestion of apoptotic cells triggers the release of various mediators, including PGE2. researchgate.net This efferocytosis-induced PGE2 production plays a key role in reprogramming macrophage function.

While beneficial for dampening inflammation, this PGE2-mediated reprogramming can also impair the antimicrobial functions of macrophages. researchgate.net For instance, PGE2 produced by alveolar macrophages during efferocytosis can inhibit their ability to phagocytose and kill bacteria like Streptococcus pneumoniae. This impairment is mediated through the EP2 and EP4 receptors, leading to increased cAMP levels and subsequent inhibition of bactericidal mechanisms. researchgate.net Conversely, efferocytosis and the subsequent production of pro-resolving mediators like PGE2 are considered crucial for tissue repair.

Table 2: Effects of Prostaglandin E2 on Macrophage and Antigen-Presenting Cell Responses

| Cell Type | Function | Effect of PGE2 | Mechanism/Context |

|---|---|---|---|

| Macrophages | Pro-inflammatory Cytokine Production | Inhibition of LPS-induced TNF-α and IL-12. luc.edufrontiersin.org | Rapid termination of TNF-α gene transcription. frontiersin.org |

| Dendritic Cells | Pro-inflammatory Cytokine Production | Context-dependent: can stimulate IL-12 in the absence of LPS, especially with TNF-α. luc.edu | Synergizes with TNF-α to induce high levels of IL-12. luc.edu |

| Dendritic Cells | Antigen Presentation | Potential downregulation of MHC-II expression. researchgate.net | May impair antigen presentation to T cells. |

| Macrophages | Efferocytosis-induced Reprogramming | PGE2 is produced upon efferocytosis. researchgate.net | Can impair antibacterial functions while promoting resolution. |

Interactions with Autoimmune Processes in Experimental Models

Given its role in promoting Th17 cell differentiation, PGE2 and its analogues have been investigated in preclinical models of autoimmune diseases. In the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, which is known to be a Th17-associated disease, prostaglandin signaling has been shown to exacerbate disease severity. The administration of prostaglandin analogues can lead to an earlier onset of EAE and increased infiltration of IL-17A-expressing mononuclear cells into the central nervous system. This pro-inflammatory effect is linked to the ability of prostaglandins (B1171923) to increase the ratio of IL-23 to IL-12 produced by dendritic cells, which favors the expansion of pathogenic Th17 cells.

Tissue Protection and Repair Mechanisms

Beyond its immunomodulatory roles, this compound and related compounds exhibit significant tissue-protective and regenerative properties. The production of PGE2 is often upregulated in response to tissue injury, where it plays a crucial role in orchestrating the repair process.

In models of intestinal injury, a dimethylated analogue of PGE2 has been shown to promote repair of the intestinal epithelium. This is achieved through the stimulation of wound-associated epithelial (WAE) cell formation, a transient cell type critical for initiating wound healing. This process is mediated by PGE2 signaling through the EP4 receptor on intestinal epithelial cells. Similarly, in studies of porcine ileum subjected to ischemia, a combination of a PGI2 analogue and 16,16-dimethyl PGE2 had a synergistic effect in rescuing epithelial barrier function.

Furthermore, in the context of radiation injury, treatment with 16,16-dimethyl PGE2 has been demonstrated to increase the survival of hematopoietic stem cells and accelerate hematopoietic recovery. uni-konstanz.de This protective effect is associated with a decrease in apoptosis of hematopoietic stem and progenitor cells and an enhancement of the bone marrow microenvironment's response to injury. uni-konstanz.de

Table 3: Role of Dimethylated Prostaglandin E2 Analogues in Tissue Protection and Repair

| Model System | Observed Effect | Mechanism of Action |

|---|---|---|

| Intestinal Injury | Promotes intestinal epithelial repair. | Induces the formation of wound-associated epithelial (WAE) cells via EP4 signaling. |

| Ischemic Porcine Ileum | Rescues epithelial barrier function (synergistically with a PGI2 analogue). | Increases paracellular resistance. |

| Radiation Injury | Accelerates hematopoietic recovery. uni-konstanz.de | Increases survival of hematopoietic stem cells and enhances the bone marrow microenvironment. uni-konstanz.de |

Gastrointestinal Mucosal Integrity and Cytoprotection

The synthetic prostaglandin E2 analog, this compound, demonstrates significant cytoprotective effects on the gastrointestinal mucosa in various preclinical models. Its actions are multifaceted, involving the enhancement of the mucosal defense mechanisms that protect the stomach and intestines from injury. Prostaglandins are known to modulate nearly every aspect of mucosal defense physiology.org. Studies on closely related analogs, such as 16,16-dimethyl prostaglandin E2 (dmPGE2), have provided substantial insight into these protective pathways, showing a reduction in the extent and depth of glandular mucosal injury in stress-induced models nih.gov.

The protective capacity of this compound in the stomach is linked to its ability to bolster the pre-epithelial defense layer. This is achieved through the stimulation of several key protective secretions. Prostaglandins, in general, play a crucial role in regulating the secretion of mucin from mucus cells researchtrends.net. This creates a viscous, adherent mucus gel layer that acts as a physical barrier against luminal aggressors like acid and pepsin.

Furthermore, prostaglandins stimulate the secretion of bicarbonate from both gastric and duodenal mucosa researchtrends.net. This bicarbonate becomes trapped within the mucus layer, establishing a pH gradient that maintains a near-neutral pH at the surface of the epithelial cells, even when the gastric lumen is highly acidic physiology.org. This regulation of alkali secretion works in tandem with the mucus barrier to protect the gastric surface physiology.org. The combined increase in mucus and alkaline secretions forms a robust first line of defense, a mechanism central to the cytoprotective action of PGE2 analogs.

Beyond the stomach, this compound contributes to the integrity of the intestinal tract. It enhances the epithelial barrier, which controls the passage of substances from the lumen into the body. Studies on PGE2 have shown it plays a synergistic role in restoring intestinal barrier function, as measured by increases in transepithelial electrical resistance after ischemic injury in porcine ileum models nih.gov.

In instances of superficial mucosal damage, the compound facilitates a rapid repair process known as restitution. This process involves the migration of viable epithelial cells from areas adjacent to the injury to cover the denuded area, quickly resealing the barrier researchtrends.netnih.gov. Research on the analog 16,16-dimethyl PGE2 demonstrated that it not only protects the gastric epithelium from ethanol-induced damage but also accelerates the recovery of epithelial integrity after the injury has occurred nih.gov. This rapid repair is crucial for preventing deeper tissue damage and inflammation. Furthermore, PGE2 signaling has been found to be sufficient to drive the differentiation of intestinal stem cells into a wound-associated epithelial (WAE) cell state, which is critical for forming the initial barrier over a wound nih.govembopress.org.

Table 1: Effect of 16,16-Dimethyl Prostaglandin E2 on Gastric Mucosal Injury in Rats Subjected to Water Immersion Stress

| Duration of Stress | Percentage of Glandular Mucosa Injured (Control) | Percentage of Glandular Mucosa Injured (dmPGE2 Pretreatment) |

| 1 hour | 46.0% | 16.8% |

| 2 hours | 45.4% | 13.8% |

| 24 hours | 93.1% | 65.1% |

| Data synthesized from a study examining the effects of 16,16-dimethyl prostaglandin E2 on the gastric mucosa of rats. The results indicated a significant attenuation of injury with dmPGE2 pretreatment nih.gov. |

A key element of intestinal wound healing is the activity of intestinal subepithelial myofibroblasts (ISMFs), mesenchymal cells located just beneath the epithelial layer nih.govresearchgate.net. These cells are crucial for wound closure through their migratory and mitotic responses nih.gov. Prostaglandin E2, produced via the cyclooxygenase-2 (COX-2) enzyme, has been shown to promote the wound-induced migration of these cells nih.govresearchgate.net. In preclinical models using bovine ISMFs, mechanical injury led to increased COX-2 expression and PGE2 secretion, which in turn stimulated ISMF migration to reduce the wounded area nih.gov. This effect is mediated through the activation of EP2, EP3, and EP4 prostanoid receptors, highlighting a critical signaling pathway by which PGE2 analogs can actively contribute to the structural repair of intestinal tissue nih.govresearchgate.net.

Renal Cell Protection and Injury Mitigation

The protective effects of this compound extend to the kidneys, where it helps mitigate cellular injury, particularly within the renal tubules. Prostaglandin E2 is the predominant prostaglandin in the kidney and its levels are often increased under pathophysiological conditions nih.gov.

A significant mechanism of cellular protection involves the upregulation of stress-response proteins, such as heat shock proteins (HSPs). These proteins act as molecular chaperones, helping to maintain protein structure and prevent cell death under stressful conditions. In osteoblast-like cells, prostaglandin E2 has been demonstrated to time-dependently increase the levels of Heat Shock Protein 27 (HSP27) without affecting HSP70 levels nih.gov. This induction of HSP27 was found to occur through protein kinase C-dependent activation of MAP kinase pathways nih.gov.

Another critical cytoprotective protein is the 78-kDa glucose-regulated protein (Grp78), also known as HSPA5. Under conditions of cellular stress, Grp78 is upregulated and can be translocated from the endoplasmic reticulum to the cell surface, where it participates in signaling pathways that promote cell survival researchgate.net. While direct studies linking this compound to Grp78 upregulation in renal cells are specific, the known role of PGE2 in modulating cellular stress responses suggests a potential pathway for its protective effects through the induction of such chaperone proteins.

Table 2: Investigated Cellular Effects of Prostaglandin E2

| Cellular Process | Model System | Observed Effect of PGE2 | Relevant Proteins/Receptors |

| Myofibroblast Migration | Bovine Intestinal Subepithelial Myofibroblasts | Promotion of wound-induced migration | COX-2, EP2, EP3, EP4 |

| Epithelial Cell Differentiation | Mouse Jejunal Spheroids | Induces differentiation to wound-associated epithelial cells | Ptger4 (EP4) |

| Heat Shock Protein Induction | Osteoblast-like MC3T3-E1 cells | Increased levels of HSP27 | Protein Kinase C, MAP Kinase |

| Proximal Tubule Cell Death | Human Proximal Tubular HK-2 cells | Mediates hypoxia-induced apoptosis | COX-2, EP Receptors |

| This table summarizes findings from various preclinical models on the cellular and molecular effects of Prostaglandin E2 and its signaling pathways nih.govnih.govresearchgate.netnih.gov. |

Anti-fibrotic Effects in Acute Renal Injury Models

While the parent compound Prostaglandin E2 (PGE2) is a major metabolite in the kidneys and is involved in the pathophysiology of renal fibrosis, specific preclinical data on the anti-fibrotic effects of its synthetic analog, this compound, in acute renal injury models are not extensively detailed in current literature. nih.govsdu.dk The broader PGE2 system is known to play a crucial role in kidney health and disease. nih.govbohrium.com In experimental models of chronic kidney disease, the PGE2-EP2 and PGE2-EP4 receptor pathways have demonstrated beneficial effects in mitigating the progression of kidney fibrosis. sdu.dk Fibrosis is the hallmark of progressive chronic kidney disease, characterized by the excessive deposition of extracellular matrix proteins. nih.gov Studies have indicated that transforming growth factor-β (TGF-β), a key regulator in the fibrotic process, stimulates the production of PGE2 in renal cells, suggesting an important role for this system in renal fibrosis. nih.gov However, the specific actions of this compound in the context of acute injury-induced fibrosis remain an area for further investigation.

Pulmonary Injury and Fibrosis Attenuation

The parent compound, Prostaglandin E2 (PGE2), is known to counteract the differentiation of fibroblasts into myofibroblasts, a critical step in the development of fibrosis. nih.gov PGE2 has been shown to inhibit fibroblast proliferation and collagen synthesis. mdpi.com In fibrotic lungs, PGE2 production and signaling are often diminished, which contributes to the progression of the disease. nih.gov The anti-fibrotic activity of PGE2 is mediated through its EP2 and EP4 receptors, which can inhibit the expression of molecules required for TGFβ1-mediated fibroblast differentiation. nih.gov

Skeletal Muscle Regeneration

Prostaglandin E2 (PGE2) and its stable analogs are crucial inflammatory mediators that directly target muscle stem cells (MuSCs), also known as satellite cells, to promote their expansion and enhance muscle regeneration. nih.govnih.gov Following muscle injury, PGE2 is released into the stem cell niche, where it binds to the EP4 receptor on MuSCs. nih.govstanford.edu This interaction triggers a cAMP/phospho-CREB signaling pathway that activates the proliferation-inducing transcription factor, Nurr1. nih.gov This signaling cascade leads to robust MuSC proliferation, which is a key step for efficient myofiber repair. nih.gov

In preclinical studies, even a brief, single exposure to PGE2 was shown to have a profound effect on the proliferation of MuSCs. stanford.edustanford.edu This effect is particularly significant in the context of aging, where the levels of PGE2 and the expression of its EP4 receptor on MuSCs naturally decline. lifespan.iofightaging.org Treatment with a stable PGE2 analog can rejuvenate aged MuSCs, restoring their viability and ability to divide by erasing age-related biochemical tags on their DNA. stanford.edulifespan.io This rejuvenation creates a "molecular memory" that is passed down to progeny cells, sustaining the enhanced regenerative capacity. stanford.edu

| Parameter | Observed Effect in Preclinical Models | Key Mediator/Pathway |

|---|---|---|

| MuSC Proliferation | Robustly increased following injury nih.gov | EP4 Receptor, cAMP/phospho-CREB, Nurr1 nih.gov |

| Aged MuSC Function | Rejuvenated; restored viability and division capacity stanford.edulifespan.io | EP4 Receptor fightaging.org |

| Gene Expression | Reverses age-related changes in gene expression news-medical.net | Modulation of key transcription factors news-medical.net |

The enhancement of MuSC function by PGE2 analogs translates directly to accelerated muscle repair and a significant recovery of strength following injury. nih.govstanford.edu In mouse models, a single treatment with PGE2 administered after muscle injury dramatically speeds up the repair process. nih.gov Animals treated with a modified PGE2 analog after injury showed increased muscle mass and were significantly more powerful than untreated animals. stanford.edufightaging.org

This accelerated recovery is a direct consequence of the increased number of functional MuSCs available to repair damaged myofibers. nih.gov Conversely, the loss of PGE2 signaling, either through genetic ablation of the EP4 receptor in MuSCs or through the administration of nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit PGE2 synthesis, leads to impaired muscle regeneration and compromised strength. nih.govnih.gov These findings underscore that PGE2 signaling acts as a critical regulator of MuSC function, which in turn dictates the outcome of muscle regeneration and strength recovery. nih.gov

Hepatic Ischemia-Reperfusion Injury Mitigation

The role of this compound and its analogs in hepatic ischemia-reperfusion (I/R) injury is complex. One preclinical study investigating the cytoprotective effect of 16,16-dimethyl PGE2 on splanchnic ischemia found that while the compound protected the small bowel, it had no observable effect on ischemic liver cell injury. nih.gov

However, research focusing on the broader Prostaglandin E2 signaling system suggests a protective role. The PGE2-EP4 signaling pathway, in particular, appears to have an inhibitory effect on hepatic I/R injury. nih.gov In a mouse model of liver I/R, the EP4 receptor was significantly upregulated after the injury. nih.gov Treatment with a selective EP4 agonist significantly inhibited the I/R injury, as shown by serological and histological analyses. nih.gov This protection was associated with the downregulation of local pro-inflammatory cytokines and chemokines and an augmentation of the anti-inflammatory cytokine interleukin-10. nih.gov Mice treated with the EP4 agonist also showed significantly higher survival rates following severe ischemic injury. nih.gov Other studies have noted the cytoprotective effects of the PGE1 analogue, misoprostol, in liver I/R injury. baidu.com

Radioprotective and Radiomitigative Effects

The synthetic analog 16,16-dimethyl-Prostaglandin E2 (dmPGE2) demonstrates significant radioprotective effects, particularly against mortality from hematopoietic acute radiation syndrome (H-ARS). nih.gov When administered to mice prior to lethal total body irradiation, a single dose of dmPGE2 provided 100% protection from mortality. nih.gov This protective effect is mediated through its action on hematopoietic stem cells (HSCs) and hematopoietic progenitor cells (HPCs). nih.govnih.gov

The mechanism of protection involves the attenuation of several damaging effects of radiation. dmPGE2 prevents an increase in mitochondrial reactive oxygen species (ROS) in HSCs and preserves their long-term repopulation capacity. nih.gov It also protects HSCs and HPCs by inhibiting apoptosis and preventing their early entry into the cell cycle post-irradiation. nih.govnih.gov This radioprotection is mediated through the co-stimulation of two of the four PGE2 receptors: EP3 and EP4. nih.gov While agonists for either EP3 or EP4 alone offered partial protection, the combination of both provided 100% survival in lethally irradiated mice, fully recapitulating the effect of dmPGE2. nih.gov These findings indicate that dmPGE2 protects hematopoietic recovery by inhibiting cell cycle progression and apoptosis through EP3 and EP4 signaling. nih.gov

| Treatment | Observed Survival Rate |

|---|---|

| EP3 Agonist (sulprostone) | 65% nih.gov |

| EP4 Agonist (rivenprost) | 50% nih.gov |

| EP3 + EP4 Agonist Combination | 100% nih.gov |

| 16,16-dimethyl PGE2 (dmPGE2) | 100% nih.gov |

Attenuation of DNA Damage and Apoptotic Signaling

Preclinical studies utilizing murine models have demonstrated that treatment with dmPGE2, a structurally similar compound to this compound, can significantly attenuate the DNA damage and subsequent apoptotic signaling induced by lethal doses of ionizing radiation. nih.gov In irradiated hematopoietic stem cells (HSCs), dmPGE2 has been shown to suppress proliferation for up to 24 hours post-exposure. This temporary halt in cell cycling is correlated with a reduction in DNA double-strand breaks and a decrease in apoptosis. nih.gov

The mechanism underlying this protective effect involves the modulation of key signaling pathways. RNA sequencing of HSCs has revealed that dmPGE2 predominantly interferes with the radiation-induced expression of genes downstream of p53, a critical regulator of apoptosis. nih.gov By blocking the induction of these apoptotic genes, dmPGE2 helps to preserve the viability of HSCs in the face of significant cellular stress. nih.gov

Table 1: Effects of dmPGE2 on DNA Damage and Apoptosis in Irradiated Hematopoietic Stem Cells

| Parameter | Vehicle-Treated HSCs | dmPGE2-Treated HSCs | Reference |

|---|---|---|---|

| DNA Double-Strand Breaks | Increased | Attenuated | nih.gov |

| Apoptotic Gene Expression (p53-downstream) | Induced | Blocked | nih.gov |

Preservation of Bone Marrow Cellularity and Repopulation Capacity

A critical consequence of lethal irradiation is the severe depletion of bone marrow cells, leading to hematopoietic failure. Preclinical evidence strongly supports the role of dmPGE2 in preserving bone marrow cellularity and the long-term repopulation capacity of HSCs following radiation exposure. nih.govnih.gov Treatment with dmPGE2 prior to irradiation has been shown to attenuate the loss of bone marrow cells and enhance their subsequent recovery. nih.gov

This preservation of cellularity corresponds to a less severe nadir in the hematopoietic stem cell population and a significant preservation of their long-term repopulating function. nih.gov Studies involving serial transplantation of HSCs have demonstrated that a brief ex vivo exposure to dmPGE2 enhances their homing, survival, and proliferation, leading to increased long-term repopulating cell frequency. nih.gov Importantly, this enhancement of repopulation capacity occurs without inducing a long-term lineage bias or cellular transformation. nih.gov

Table 2: Impact of dmPGE2 on Bone Marrow and Hematopoietic Stem Cell Function Post-Irradiation

| Outcome | Observation in dmPGE2-Treated Models | Reference |

|---|---|---|

| Bone Marrow Cellularity | Attenuated loss and enhanced recovery | nih.gov |

| Hematopoietic Stem Cell Nadir | Less severe | nih.gov |

| Long-Term Repopulation Capacity | Significantly preserved | nih.govnih.gov |

Modulation of Mitochondrial Function and Oxidative Stress

The protective effects of dmPGE2 also extend to the subcellular level, specifically through the modulation of mitochondrial function and the mitigation of oxidative stress. Ionizing radiation is known to induce significant mitochondrial compromise and oxidative stress, contributing to cellular damage. nih.gov In preclinical models of lethal irradiation, treatment with dmPGE2 has been shown to attenuate these detrimental effects in hematopoietic stem cells. nih.gov

Table 3: Effects of dmPGE2 on Mitochondrial and Oxidative Stress Parameters in Irradiated Hematopoietic Stem Cells

| Parameter | Effect of dmPGE2 Treatment | Reference |

|---|---|---|

| Mitochondrial Compromise | Attenuated | nih.gov |

Epigenetic Modifications and Gene Expression Regulation in Irradiated Cells

Emerging evidence suggests that prostaglandin E2 and its analogs can influence epigenetic modifications and regulate gene expression in response to cellular stress, including irradiation. In the context of UVB radiation-induced immune suppression, prostaglandin E2 has been shown to promote DNA hypermethylation. semanticscholar.orgexlibrisgroup.com This process involves an increase in the activity of DNA methyltransferases (DNMTs) and elevated levels of Dnmt1, Dnmt3a, and Dnmt3b proteins in the skin. semanticscholar.orgexlibrisgroup.com

In studies involving lethal total-body irradiation in mice, treatment with dmPGE2 prior to exposure led to significant changes in the gene expression profile of hematopoietic stem cells. nih.gov RNA sequencing of HSCs 24 hours after irradiation revealed an upregulation of genes associated with lymphopoiesis in the dmPGE2-treated group. nih.gov Notably, genes such as Flt3, which is involved in hematopoietic cell proliferation and survival, and Dntt, which plays a role in the development of T and B cells, were upregulated. nih.gov These findings indicate that dmPGE2 can prevent long-term immune suppression induced by radiation by protecting lymphoid progenitors, in part through the regulation of key developmental genes. nih.gov

Table 4: Gene Expression Changes in Hematopoietic Stem Cells from dmPGE2-Treated Irradiated Mice

| Gene | Function | Expression Change | Reference |

|---|---|---|---|

| Flt3 | Hematopoietic cell proliferation and survival | Upregulated | nih.gov |

Advanced Research Methodologies and Model Systems in 17,17 Dimethylprostaglandin E2 Studies

In Vitro Cellular Assays

In vitro assays are fundamental to elucidating the specific effects of 17,17-Dimethylprostaglandin E2 at the cellular level. These assays utilize both established cell lines and primary cells to model physiological and pathological processes, allowing for detailed investigation into receptor engagement, intracellular signaling, and downstream functional outcomes.

immortalized cell lines offer reproducible and scalable systems for studying the effects of this compound.

HCA-7 Colon Cancer Cells : This human colon cancer cell line has been instrumental in understanding the role of prostaglandins (B1171923) in cancer biology. Studies using HCA-7 cells have shown that prostaglandin (B15479496) E2 (PGE2) can enhance the expression of Vascular Endothelial Growth Factor Receptor-1 (VEGFR-1) nih.gov. This upregulation is mediated by the EP3 prostanoid receptor and leads to an increase in cellular migration, suggesting a potential mechanism by which prostaglandins may contribute to tumor cell metastasis nih.gov. Western blot analyses have been used to examine the basal expression of PGE2-related enzymes in various colon cancer cell lines, including HCA-7, to understand the pathways of prostaglandin synthesis nih.gov.

MC3T3-E1 Osteoblasts : This pre-osteoblastic cell line derived from mouse calvaria is a widely used model for studying bone formation. Research has demonstrated that this compound (dmPGE2), a stable analog of PGE2, influences both differentiation and proliferation in these cells nih.gov. At lower concentrations, it stimulates differentiation, while higher concentrations promote proliferation nih.gov. Mechanistic studies have revealed that dmPGE2 up-regulates the proto-oncogene c-fos, a key regulator of cell growth and differentiation, primarily through a 3′,5′-cyclic adenosine (B11128) monophosphate (cAMP)-mediated pathway oup.com. Furthermore, dmPGE2 has been shown to modulate the F-actin stress fiber in these cells in a manner dependent on protein kinase A (PKA), which is crucial for cellular mechanosensitivity nih.gov.

| Cell Line Model | Key Research Findings with Prostaglandin E2 Analogs | Primary Signaling Pathway Implicated |

|---|---|---|

| HCA-7 Colon Cancer Cells | Enhanced cellular migration via upregulation of VEGFR-1 expression nih.gov. | EP3 Receptor-mediated activation nih.gov. |

| MC3T3-E1 Osteoblasts | Stimulated differentiation and proliferation; induced c-fos mRNA nih.govoup.com. | cAMP/PKA-dependent pathways nih.govoup.com. |

Primary cells, isolated directly from tissues, provide models that more closely reflect in vivo biology.

Isolated Hematopoietic Stem Cells (HSCs) : Ex vivo studies have shown that a brief exposure of bone marrow cells to dmPGE2 significantly enhances the function and long-term repopulation capacity of both young and aged HSCs following transplantation nih.govresearchgate.netiu.edu. The compound acts directly on HSCs to improve their homing, survival, and proliferation nih.gov. Mechanistically, dmPGE2 was found to reduce apoptosis in HSCs under stress conditions nih.gov. This pro-survival effect contributes to enhanced engraftment and hematopoietic recovery after injury nih.govscispace.com.

Muscle Stem Cells (MuSCs) : Prostaglandin E2 is identified as an essential inflammatory mediator for proper muscle regeneration. It directly targets MuSCs via the EP4 receptor to stimulate their expansion and proliferation, which is a critical step in repairing damaged myofibers nih.govnih.gov. Genetic ablation of the EP4 receptor in MuSCs results in impaired muscle regeneration and reduced muscle force, highlighting the importance of this signaling axis nih.govnih.gov. Recent research indicates that PGE2 treatment can rejuvenate aged muscle stem cells, restoring their regenerative capacity stanford.edulifespan.iofightaging.org.

Intestinal Subepithelial Myofibroblasts (ISEMFs) : These primary cells are crucial for intestinal wound healing. Research has demonstrated that PGE2 promotes the wound-induced migration of ISEMFs nih.govresearchgate.net. This effect is mediated through the activation of EP2, EP3, and EP4 prostanoid receptors nih.govresearchgate.net. Signaling through the EP2 and EP4 receptors appears to indirectly stimulate migration by increasing the expression of growth factors, while EP3 signaling may more directly stimulate the migratory process researchgate.net. The cAMP/protein kinase A (PKA) pathway has also been shown to robustly induce Amphiregulin (AREG), a growth factor, in cultured ISEMFs, which plays a critical role in intestinal epithelial growth dntb.gov.uaoup.comoup.com.

| Primary Cell System | Key Research Findings with Prostaglandin E2 Analogs | Receptors/Pathways Involved |

|---|---|---|

| Hematopoietic Stem Cells (HSCs) | Enhanced survival, proliferation, and long-term engraftment of young and aged HSCs nih.govnih.gov. | EP4 receptor, cAMP signaling nih.govnih.gov. |

| Muscle Stem Cells (MuSCs) | Augmented regeneration and strength by promoting MuSC expansion nih.govnih.gov. | EP4 receptor, cAMP/phospho-CREB signaling nih.gov. |

| Intestinal Subepithelial Myofibroblasts (ISEMFs) | Promoted wound-induced migration essential for intestinal repair nih.govresearchgate.net. | EP2, EP3, and EP4 receptors nih.govresearchgate.net. |

Identifying the specific receptors through which this compound exerts its effects is crucial. PGE2 interacts with four G-protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4 nih.gov. Receptor binding and competitive displacement assays are used to determine the affinity and selectivity of compounds for these receptors. These assays typically involve incubating cell membranes expressing a specific receptor subtype with a radiolabeled ligand (like ³H-PGE2). The ability of an unlabeled compound, such as this compound or a selective agonist/antagonist, to displace the radiolabeled ligand is measured. This provides information on the compound's binding affinity (Ki value) for that receptor. Such studies have been fundamental in concluding that the effects of PGE2 analogs on HSCs and MuSCs are primarily mediated by the EP4 receptor, while its actions on ISEMFs involve a combination of EP2, EP3, and EP4 receptors nih.govresearchgate.net.

Upon receptor binding, this compound triggers intracellular signaling cascades. Various assays are employed to measure these downstream events.

cAMP Assays : The EP2 and EP4 receptors are known to couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). ELISAs and other immunoassays are used to quantify intracellular cAMP levels in cells following treatment with PGE2 analogs. For example, PGE2 was shown to increase intracellular cAMP in T-ALL patient samples, which potentiated glucocorticoid-induced gene expression nih.gov. Similarly, the induction of c-fos in MC3T3-E1 osteoblasts by dmPGE2 is mediated by cAMP oup.com.

Calcium Mobilization : The EP1 receptor couples to Gq proteins, activating phospholipase C, which leads to the generation of inositol (B14025) triphosphate (IP3) and the mobilization of calcium (Ca2+) from intracellular stores creative-bioarray.com. Calcium mobilization assays use fluorescent Ca2+ indicators (like Fluo-4) and automated plate readers (like FLIPR) to measure changes in intracellular Ca2+ concentration in real-time creative-bioarray.comnih.govspringernature.com. Studies in RAW 264.7 cells demonstrated that PGE2 analogs can induce a concentration-dependent mobilization of calcium, indicating the activation of a G protein-coupled receptor linked to this pathway nih.gov.

Protein Kinase Activity Measurements : Downstream of cAMP and calcium are various protein kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC). Assays measuring the activity of these kinases, often by detecting the phosphorylation of specific substrates, are used to connect receptor activation to cellular function. For instance, the cAMP/PKA pathway was found to be essential for PGE2's effects on F-actin remodeling in osteoblasts and AREG induction in myofibroblasts nih.govdntb.gov.ua.

MAPK Phosphorylation Detection : The mitogen-activated protein kinase (MAPK) cascade is another critical signaling pathway. Western blotting with phospho-specific antibodies is commonly used to detect the activation (phosphorylation) of MAPK family members like ERK1/2. In osteocytic MLO-Y4 cells, PGE2 released in response to mechanical stress was found to activate p44/42 ERK, leading to the phosphorylation of Connexin 43 nih.gov. In human airway smooth muscle cells, PGE2 was shown to induce the phosphorylation of CREB but not p38 MAPK nih.gov.

The signaling events initiated by this compound ultimately lead to changes in gene expression that drive the cellular response.

RNA Sequencing (RNA-seq) : This high-throughput method provides a comprehensive, unbiased view of the entire transcriptome. RNA-seq was used to analyze phenotypically-isolated HSCs from young and old mice treated with dmPGE2 nih.govresearchgate.net. The results indicated that the molecular responses were largely similar regardless of age and included the activation of CREB1 and pathways associated with increased cell survival and homeostasis nih.govresearchgate.netiu.edu.

Quantitative RT-PCR (qRT-PCR) : This technique is used to measure the expression levels of specific genes of interest. It is more targeted than RNA-seq and is often used to validate sequencing results or to investigate specific pathways. For example, qRT-PCR was used to confirm that dmPGE2 treatment increased the mRNA levels of c-fos in MC3T3-E1 osteoblasts oup.com. It has also been employed to show that PGE2 upregulates the expression of IL-23R and IL-1R1 in T cells, promoting the Th17 phenotype nih.gov.

Changes in gene expression should translate to altered protein levels, which can be investigated using several protein-centric techniques.

Western Blotting : This is a widely used technique to detect and quantify specific proteins in a sample. It has been used to show that PGE2 increases the protein levels of fibronectin in primary rat osteoblasts nih.gov. Western blotting is also used to analyze the expression of PGE2 receptor subtypes in various tissues, such as the human kidney, and to detect key enzymes in the prostaglandin synthesis pathway, like COX-2 nih.govresearchgate.netresearchgate.net.

Immunohistochemistry (IHC) : IHC is used to visualize the localization of specific proteins within tissues. This technique was crucial in identifying that in the regenerative intestine, the growth factor Amphiregulin (AREG), which is induced by PGE2 signaling, is predominantly localized in intestinal subepithelial myofibroblasts dntb.gov.uaoup.com.

Proteomic Techniques : Modern proteomics, often utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the large-scale identification and quantification of proteins in a sample nih.gov. This approach can provide a global view of how a compound like this compound alters the cellular proteome. For example, comparative proteomic analysis has been used to identify alterations in protein expression in colon cancer cells in response to other therapeutic agents, demonstrating its power to uncover novel mechanisms and potential therapeutic targets journalissues.org.

In Vivo Preclinical Models

In vivo preclinical models are essential for evaluating the systemic effects and therapeutic potential of this compound in a whole-organism context.

A wide array of murine models has been employed to study the effects of this compound.

Hematopoietic Radiation Models: In murine models of hematopoietic acute radiation syndrome (H-ARS), 16,16-dimethyl PGE2 has been shown to be an efficacious medical countermeasure nih.goviu.edu. Administration of dmPGE2 before lethal total-body irradiation protects hematopoiesis, attenuates the loss of red blood cells and platelets, and accelerates the recovery of white blood cells nih.goviu.eduiu.edu. It also enhances the survival of hematopoietic stem cells and accelerates hematopoietic recovery after radiation injury by inhibiting apoptosis nih.gov.

Muscle Injury Models: In mouse models of muscle injury, PGE2 has been shown to be crucial for effective skeletal muscle stem-cell function, augmenting regeneration and strength nih.gov. A single injection of PGE2 shortly after muscle injury can lead to an increase in muscle mass and strength stanford.edu.

Colitis Models: The provided search results focus more on intestinal repair rather than specific colitis models. However, the role of PGE2 in promoting intestinal repair through the differentiation of wound-associated epithelial cells suggests its potential relevance in inflammatory bowel disease models nih.govembopress.org.

Lung Injury Models: In a mouse model of bleomycin-induced pulmonary fibrosis, administration of the PGE2 analog, 16,16-dimethyl PGE2, protected against lung inflammation and fibrosis nih.gov. This indicates a protective role for dmPGE2 in certain types of lung injury.

Gastric Injury Models: The cytoprotective effects of 16,16-dimethyl-prostaglandin E2 observed in the isolated amphibian gastric mucosa model are indicative of its potential to protect against gastric injury in vivo nih.gov.

Table 3: Effects of this compound in Murine Models

| Murine Model | Key Findings | Reference |

| Hematopoietic Radiation | Protects hematopoiesis, accelerates recovery, and increases survival of hematopoietic stem cells. | nih.govnih.goviu.eduiu.edu |

| Muscle Injury | Augments muscle stem-cell function, leading to increased muscle mass and strength. | nih.govstanford.edu |

| Lung Injury (Bleomycin-induced) | Protects against lung inflammation and fibrosis. | nih.gov |

The zebrafish has emerged as a powerful model for studying hematopoiesis and has been instrumental in identifying regulators of hematopoietic stem cell (HSC) development and engraftment.

Hematopoietic Engraftment: Chemical screening in zebrafish identified prostaglandin E2 as a potent enhancer of HSC engraftment nih.govsemanticscholar.org. A short-term treatment with PGE2 was sufficient to increase the long-term repopulation activity of HSCs, a finding that has been conserved in mammals semanticscholar.org. The use of bioluminescence imaging in transgenic zebrafish has further enabled the non-invasive monitoring of donor hematopoietic cell homing and engraftment, confirming the positive effect of dmPGE2 researchgate.net.

Non-human primate models provide a crucial translational link between preclinical studies and human clinical trials.

Hematopoietic Transplantation: In non-human primate autologous transplantation models, dmPGE2-treated CD34+ mobilized peripheral blood stem cells have shown stable, long-term multilineage engraftment for over a year post-infusion nih.govharvard.edu. These findings indicate that dmPGE2 mediates conserved responses in HSCs from both humans and non-human primates, providing strong preclinical support for its clinical development nih.govharvard.edu.

Other Large Animal Models (e.g., canine gastric models, porcine ileum models)

A thorough search of scientific databases and literature archives did not yield any specific studies that have utilized canine gastric models or porcine ileum models to investigate the physiological or pharmacological effects of this compound. Research in these large animal models has historically focused on other prostaglandin analogues, such as 16,16-dimethylprostaglandin E2, to explore gastric cytoprotection, mucosal blood flow, and intestinal ion transport. However, direct experimental data on the actions of this compound in these systems is not currently available in the public domain.

Genetically Modified Organism Models (e.g., conditional knockout mice)

There is no readily available scientific literature detailing the use of genetically modified organism models, including conditional knockout mice, to specifically study the mechanisms of action or physiological roles of this compound. While genetically engineered mouse models have been instrumental in elucidating the functions of prostaglandin receptors and synthases for Prostaglandin E2 and its other analogues, this advanced research approach has not yet been applied to the specific investigation of this compound, according to accessible research data.

Bioinformatic and Computational Approaches

Bioinformatic and computational methods are powerful tools for analyzing the vast datasets generated from high-throughput biological experiments. However, the application of these approaches to understanding the effects of this compound is not documented in the available scientific literature.

Gene Ontology and Pathway Enrichment Analysis

No published studies were identified that have performed Gene Ontology (GO) or pathway enrichment analysis on transcriptomic or proteomic data derived from systems treated with this compound. Such analyses are crucial for identifying the biological processes, molecular functions, and cellular components that are significantly affected by a given compound. The absence of such data for this compound indicates a significant gap in our understanding of its molecular mechanisms.

Network Analysis of Molecular Interactions

Similarly, a comprehensive literature search did not uncover any research that has employed network analysis to map the molecular interactions influenced by this compound. This computational approach, which can reveal complex relationships between genes, proteins, and other molecules, has not been applied to elucidate the systemic effects of this specific prostaglandin analogue.

Future Directions and Unexplored Research Avenues

Elucidation of Novel Receptor-Independent Mechanisms